molecular formula C12H20O2 B14633256 3-Ethyl-7-methylnona-2,6-dienoic acid CAS No. 55786-75-9

3-Ethyl-7-methylnona-2,6-dienoic acid

Cat. No.: B14633256
CAS No.: 55786-75-9
M. Wt: 196.29 g/mol
InChI Key: IVATVILETWLKJE-UHFFFAOYSA-N
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Description

3-Ethyl-7-methylnona-2,6-dienoic acid is an organic compound with the molecular formula C12H20O2 It is a nonadienoic acid derivative characterized by the presence of ethyl and methyl groups at the 3rd and 7th positions, respectively, along with two double bonds at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methylnona-2,6-dienoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions to introduce the double bonds and carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methylnona-2,6-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated acids. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-Ethyl-7-methylnona-2,6-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methylnona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the context of its application, such as its role in metabolic pathways or its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-7-methylnona-2,4-dienoic acid
  • 3-Ethyl-7-methylnona-2,6-dienoate
  • 3-Ethyl-7-methylnona-2,6-dienol

Uniqueness

Compared to similar compounds, 3-Ethyl-7-methylnona-2,6-dienoic acid stands out due to its specific arrangement of double bonds and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

55786-75-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-ethyl-7-methylnona-2,6-dienoic acid

InChI

InChI=1S/C12H20O2/c1-4-10(3)7-6-8-11(5-2)9-12(13)14/h7,9H,4-6,8H2,1-3H3,(H,13,14)

InChI Key

IVATVILETWLKJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CC(=O)O)CC)C

Origin of Product

United States

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